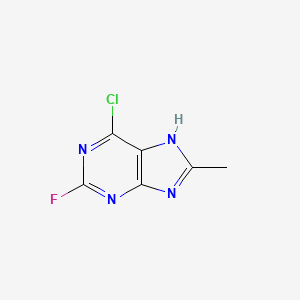
6-Chloro-2-fluoro-8-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-fluoro-8-methyl-9H-purine is a synthetic organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a pyrimidine ring fused to an imidazole ring, forming a heterocyclic aromatic structure. The presence of chlorine, fluorine, and methyl groups at specific positions on the purine ring imparts unique chemical and biological properties to this compound .
Preparation Methods
The synthesis of 6-Chloro-2-fluoro-8-methyl-9H-purine typically involves multi-step organic reactions. One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6-Chloro-2-fluoro-8-methyl-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include amines, thiols, and other nucleophiles, often under basic conditions or in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific nucleophile used.
Scientific Research Applications
6-Chloro-2-fluoro-8-methyl-9H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-8-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate from binding . This inhibition can disrupt cellular processes, leading to the desired therapeutic effects in medical applications .
Comparison with Similar Compounds
6-Chloro-2-fluoro-8-methyl-9H-purine can be compared to other fluorinated purines, such as:
2-Fluoro-6-chloropurine: Similar in structure but lacks the methyl group at the 8-position.
6-Chloro-8-methyl-9H-purine: Similar but lacks the fluorine atom at the 2-position.
2-Fluoro-8-methylpurine: Similar but lacks the chlorine atom at the 6-position.
The unique combination of chlorine, fluorine, and methyl groups in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4ClFN4 |
|---|---|
Molecular Weight |
186.57 g/mol |
IUPAC Name |
6-chloro-2-fluoro-8-methyl-7H-purine |
InChI |
InChI=1S/C6H4ClFN4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |
InChI Key |
OZIWTUHXNSLARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
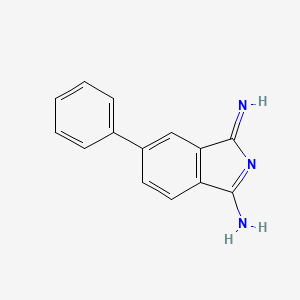
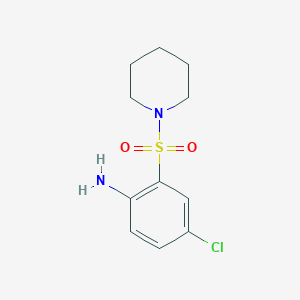
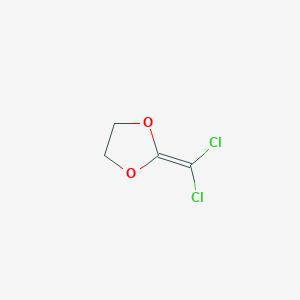
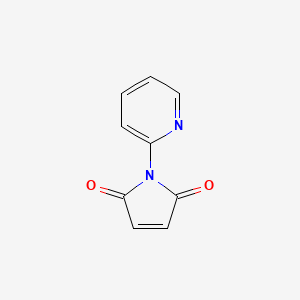
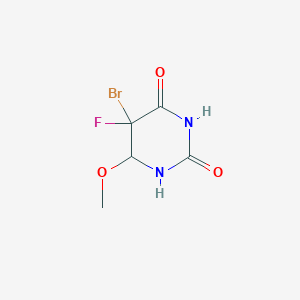
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
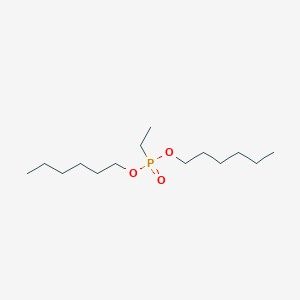
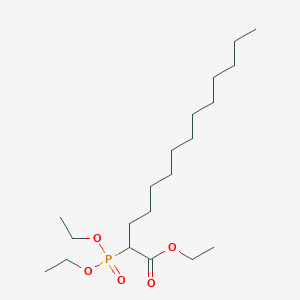
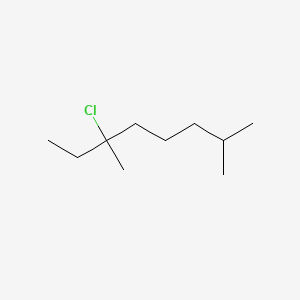
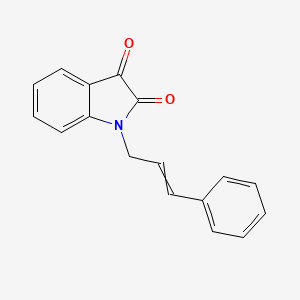
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
